molecular formula C6H4N4O2 B15225535 [1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid

[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid

Cat. No.: B15225535
M. Wt: 164.12 g/mol
InChI Key: XKEKMJBGCQSIGD-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a fused triazole and pyrimidine ring system with a carboxylic acid substituent at position 3. Its molecular formula is C₈H₈N₄O₂, with a molecular weight of 192.17 g/mol (). The compound is synthesized via condensation of ethyl 2-oxoacetate with substituted 2-hydrazinylpyrimidines, followed by PhI(OAc)₂-mediated cyclization (). It exhibits pharmacological relevance, particularly in antihypertensive applications, as demonstrated by derivatives showing activity comparable to captopril (). Key physicochemical properties include a density of 1.57 g/cm³ and a predicted pKa of -2.35, indicating strong acidity ().

Properties

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C6H4N4O2/c11-5(12)4-8-9-6-7-2-1-3-10(4)6/h1-3H,(H,11,12)

InChI Key

XKEKMJBGCQSIGD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2N=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a dicationic molten salt as a catalyst, which facilitates the cyclization process. This method is environmentally friendly and yields high purity products . Another approach involves the use of trifluoromethyl derivatives as key scaffolds, which are then subjected to various reaction conditions to achieve the desired compound .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. The use of solvent-free conditions or green solvents like ethanol is preferred to minimize environmental impact. High yields and purity are achieved through optimized reaction times and temperatures, often monitored by chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects .

Comparison with Similar Compounds

[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic Acid

  • Structure : Replaces pyrimidine with pyridine (C₇H₅N₃O₂, MW: 163.13) ().
  • Synthesis : Similar cyclization methods but starting from pyridine precursors ().
  • Properties : Reduced molecular weight and altered electronic properties due to pyridine’s electron-deficient nature.
  • Bioactivity : Explored in antitumor scaffold-switching studies (). Pyridine’s planar structure may enhance DNA intercalation compared to pyrimidine derivatives.

5,7-Dimethyl-[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic Acid

  • Structure : Methyl groups at positions 5 and 7 (C₈H₈N₄O₂, MW: 192.17) ().
  • Synthesis : Derived via regioselective substitution during cyclization ().
  • Properties : Methyl groups increase lipophilicity (logP ~0.74), enhancing membrane permeability but reducing aqueous solubility.
  • Bioactivity : Demonstrated potent antihypertensive activity (ED₅₀: 19.7 mg/kg) and improved metabolic stability ().

Imidazo[1,2-a]pyrimidine-3-carboxylic Acid

  • Structure : Fused imidazole-pyrimidine system (C₇H₅N₃O₂, MW: 177.16) ().
  • Synthesis: Requires imidazole ring closure via 2-amino-heteroaromatic precursors ().
  • Properties : The imidazole nitrogen enables hydrogen bonding, improving target binding affinity.
  • Bioactivity : Used in scaffold-switching for antitumor agents but lacks triazole’s metabolic resistance ().

Pyrazolo[3,4-d]pyrimidine Derivatives

  • Structure : Pyrazole fused to pyrimidine (e.g., compound 9 : C₁₈H₁₂ClN₅O) ().
  • Synthesis : Reflux with phenyl acetic acid under solvent-free conditions (yield: 93%) ().
  • Properties : Chlorophenyl substitutions enhance EGFR-TK inhibition (IC₅₀ < 1 μM) ().
  • Bioactivity : Acts as EGFR tyrosine kinase inhibitors, differing from triazolopyrimidine’s antihypertensive focus.

[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic Acid

  • Structure : Pyrazine replaces pyrimidine (C₆H₄N₄O₂, MW: 164.12) ().
  • Synthesis : Requires nitration and cyclization of pyrazine precursors.
  • Properties : Pyrazine’s electron deficiency alters reactivity and solubility (predicted logP: 0.73).
  • Bioactivity: Limited pharmacological data but structurally explored for antibacterial tricyclic systems ().

Comparative Analysis Table

Compound Molecular Formula Molecular Weight Key Substituents Bioactivity Highlight Key Reference
[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid C₈H₈N₄O₂ 192.17 None Antihypertensive (ED₅₀: 19.7 mg/kg)
5,7-Dimethyl derivative C₈H₈N₄O₂ 192.17 5,7-CH₃ Enhanced metabolic stability
[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid C₇H₅N₃O₂ 163.13 Pyridine core Antitumor scaffold candidate
Pyrazolo[3,4-d]pyrimidine derivative 9 C₁₈H₁₂ClN₅O 361.78 4-chlorophenyl EGFR-TK inhibition (IC₅₀ < 1 μM)

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